1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure This compound is part of the benzoxathiine family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods:
Intermolecular Cyclization: This method involves the reaction of o-mercaptophenol with 1,2-dibromoethane using sodium methoxide as a strong base. This reaction forms the benzoxathiine ring structure.
Michael Addition/Cycloacetalization: Using acetoxypyranones as Michael acceptors, this method involves a cascade reaction with 2-mercaptophenol under mild conditions in the presence of Lewis acid TMSOTf. This approach is efficient for synthesizing various bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of solvents, reagents, and reaction conditions is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives of the benzoxathiine ring.
Scientific Research Applications
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may influence oxidative stress pathways, serotonin signaling, and other biochemical processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: Another benzoxathiine derivative with similar structural features but different substituents.
2,3-Dihydrobenzoxathiine: A simpler analog without the methoxyphenyl group.
Uniqueness
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other benzoxathiine derivatives and contributes to its specific biological and chemical properties.
Properties
CAS No. |
865541-28-2 |
---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-7-ol |
InChI |
InChI=1S/C15H14O3S/c1-17-12-5-2-10(3-6-12)14-9-19-15-7-4-11(16)8-13(15)18-14/h2-8,14,16H,9H2,1H3 |
InChI Key |
FUDKMYQCOYVRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.